1-Amino-2-(4-ethylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(4-ethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-ethylphenyl)propan-2-ol typically involves the reaction of 4-ethylacetophenone with ammonia and a reducing agent. One common method includes the use of trimethylsilyl cyanide and zinc iodide as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethylbenzaldehyde, while reduction could produce various secondary amines .
Scientific Research Applications
1-Amino-2-(4-ethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Aminopropan-2-ol: This compound is structurally similar but lacks the ethylphenyl group.
2-Propanol, 1-amino-: Another similar compound with different substituents on the carbon chain
Uniqueness: 1-Amino-2-(4-ethylphenyl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-2-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI Key |
DLKWKERRELEJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(CN)O |
Origin of Product |
United States |
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